β-Neuroprotectin (NPD1/PD1) is an endogenous lipid mediator derived from docosahexaenoic acid (DHA), an omega-3 essential fatty acid. [, , , , , ] It is classified as a docosanoid, specifically belonging to the protectin family. [, ] NPD1 plays a crucial role in regulating cellular homeostasis, promoting cell survival, and resolving inflammation in the brain and retina. [, , ] It is particularly relevant in the context of neurodegenerative diseases and retinal diseases, where it exhibits neuroprotective and anti-inflammatory effects. [, , , , , , , , ]
NPD1 biosynthesis involves a multi-step enzymatic pathway initiated by the release of DHA from membrane phospholipids. [, , , ] Key enzymes involved in its production include cytosolic phospholipase A2 (cPLA2) and 15-lipoxygenase (15-LOX). [, , , ] The specific 15-LOX isoforms involved in NPD1 biosynthesis include human platelet 12-lipoxygenase (h12-LOX or ALOX12), human reticulocyte 15-lipoxygenase-1 (h15-LOX-1 or ALOX15), and human epithelial 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B). [] These enzymes catalyze the formation of 17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HpDHA) from DHA. [] Subsequently, 17S-HpDHA is converted to NPD1 through an epoxide intermediate, 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA), primarily by h15-LOX-1. []
The key chemical reactions in NPD1 biosynthesis involve oxygenation and epoxidation. [] Initially, DHA undergoes oxygenation by 15-LOX, forming the hydroperoxide intermediate 17S-HpDHA. [] This intermediate then undergoes an intramolecular epoxide formation catalyzed by h15-LOX-1, yielding 16S,17S-epoxyDHA. [] Finally, enzymatic hydrolysis of the epoxide leads to the formation of NPD1. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6